Atogepant Synthetic Pathway: 2,3,6-Regioisomer as the Exclusive Patent-Specified Intermediate
The innovator patent EP2849568B1 and the original research company patent CN103328478B explicitly designate 1-(2,3,6-trifluorophenyl)propan-2-one (compound 4) as the starting material for the key intermediate 2 in the atogepant synthetic route [1]. The subsequent steps—substitution, reductive amination, cyclization, and chiral resolution—depend on the electronic and steric environment created specifically by fluorine atoms at the 2-, 3-, and 6-positions. The 2,3,5-trifluoro isomer (CAS 1305323-99-2), 2,4,6-trifluoro isomer (CAS 835878-82-5), and 3,4,5-trifluoro isomer would each direct these reactions with different regiochemical outcomes, producing different intermediates that cannot converge to atogepant's required stereochemistry [2].
| Evidence Dimension | Regioisomeric identity in patented atogepant synthesis |
|---|---|
| Target Compound Data | 2,3,6-Trifluoro substitution (CAS 1305324-34-8); specified as compound 4 in CN103328478B |
| Comparator Or Baseline | 2,3,5-trifluoro isomer (CAS 1305323-99-2); 2,4,6-trifluoro isomer (CAS 835878-82-5); 3,4,5-trifluoro isomer |
| Quantified Difference | Qualitative: only the 2,3,6-isomer yields the correct intermediate 2; other isomers produce different regioisomeric products incompatible with downstream atogepant assembly |
| Conditions | Patent-specified synthetic route: substitution, reductive amination, cyclization, chiral resolution (CN103328478B / EP2849568B1) |
Why This Matters
For procurement supporting atogepant API or generic development, only the 2,3,6-isomer is chemically valid; any other regioisomer would fail to produce the correct intermediate.
- [1] Yaozh.com. Atogepant API Synthesis Process Development Review, Section 3.1.1. Published 2023-12-04. View Source
- [2] EP2849568B1 – Process for making CGRP receptor antagonists. Merck Sharp & Dohme. View Source
